![molecular formula C16H14ClN3O B2580281 7-chloro-N-(4-methoxybenzyl)-4-quinazolinamine CAS No. 477861-85-1](/img/structure/B2580281.png)
7-chloro-N-(4-methoxybenzyl)-4-quinazolinamine
Overview
Description
“7-chloro-N-(4-methoxybenzyl)-4-quinazolinamine” is a chemical compound with the molecular formula C16H14ClN3O and a molecular weight of 299.75 . It is used in various chemical reactions and has potential applications in different fields .
Molecular Structure Analysis
The molecular structure of “7-chloro-N-(4-methoxybenzyl)-4-quinazolinamine” is defined by its molecular formula C16H14ClN3O . Detailed structural analysis would require more specific information or advanced analytical techniques.Scientific Research Applications
Antimicrobial Activity
7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine: has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit promising activity against bacterial strains, including both Gram-positive and Gram-negative bacteria . The compound’s efficacy in inhibiting microbial growth makes it a candidate for further development into treatments for infections.
Antiproliferative Effects
This compound has also been evaluated for its antiproliferative properties, particularly against cancer cell lines such as human breast adenocarcinoma (MCF7) . Its ability to inhibit the growth of cancer cells suggests potential applications in cancer therapy, warranting more research into its mechanism of action and therapeutic efficacy.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding mode of active compounds within the target receptor sites . These studies are crucial for rational drug design, allowing scientists to predict how the compound interacts with biological targets and to optimize its structure for better therapeutic outcomes.
Proteomics Research
The compound is utilized in proteomics research, where it serves as a biochemical tool for studying protein expression and function . Its role in proteomics can lead to discoveries about cellular processes and the development of new diagnostic methods.
Synthesis of Heterocyclic Compounds
7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine: is a key intermediate in the synthesis of various heterocyclic compounds . These heterocycles have diverse biological activities and are important in the development of pharmaceuticals with potential therapeutic applications.
Anticancer Research
Further extending its role in cancer research, this compound is part of the synthesis pathways for creating novel anticancer agents . By contributing to the development of new drugs, it plays a significant role in the ongoing fight against cancer.
Mechanism of Action
Target of Action
Quinazoline and quinazolinone derivatives, which include 7-chloro-n-[(4-methoxyphenyl)methyl]quinazolin-4-amine, have been noted for their wide range of biopharmaceutical activities .
Mode of Action
Quinazoline derivatives have been reported to exhibit a variety of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic effects
Biochemical Pathways
It is known that quinazoline derivatives can influence a broad range of biological pathways due to their diverse physiological significance and pharmacological utilization . The downstream effects of these pathways are subject to further investigation.
Result of Action
Quinazoline derivatives have been reported to exhibit a variety of biological activities, suggesting a broad range of potential molecular and cellular effects .
properties
IUPAC Name |
7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-21-13-5-2-11(3-6-13)9-18-16-14-7-4-12(17)8-15(14)19-10-20-16/h2-8,10H,9H2,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLOMXHKKBSQTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=NC3=C2C=CC(=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901325727 | |
Record name | 7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901325727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24818944 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine | |
CAS RN |
477861-85-1 | |
Record name | 7-chloro-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901325727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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